6-Formyl-2-thiouracil

Overview

Description

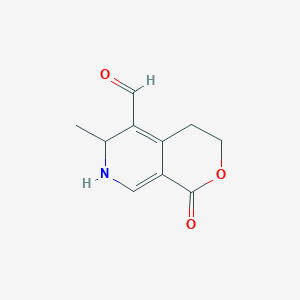

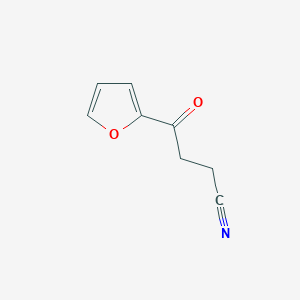

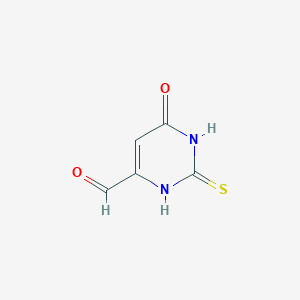

6-Formyl-2-thiouracil is a derivative of thiouracil, which is a class of compounds known for their antithyroid activity. The core structure of thiouracil derivatives, such as 6-propyl-2-thiouracil (PTU), is characterized by a pyrimidine ring with a thioketo group at the second position and various substituents at the sixth position. These compounds have been extensively studied due to their biological activities and their interactions with enzymes such as nitric oxide synthases .

Synthesis Analysis

The synthesis of thiouracil derivatives typically involves the condensation of thiourea with other organic compounds. For instance, 6-n-propyl-2-thiouracil-6-^14C was synthesized from sodium butyrate-1-^14C through a series of reactions, including the preparation of butyryl chloride-1-^14C and its condensation with sodio ethylacetoacetate to yield ethyl β-oxohexanoate-β-^14C, followed by further condensation with thiourea . Similar synthetic strategies are employed for other derivatives, indicating a general approach for the synthesis of 6-substituted-2-thiouracils .

Molecular Structure Analysis

The molecular structure of thiouracil derivatives has been elucidated using various techniques, including X-ray crystallography. For example, the crystal structure of 6-propyl-2-thiouracil was determined as a complex with 1,4-dioxane, revealing a monoclinic space group and specific bond lengths and angles that define the geometry of the molecule . Quantum chemical studies have also been conducted to predict the preferred tautomeric forms and protonation paths of these molecules, which are crucial for understanding their biological activity .

Chemical Reactions Analysis

Thiouracil derivatives undergo a range of chemical reactions, reflecting their reactivity and potential for further chemical modification. The antithyroid agent 6-n-propyl-2-thiouracil, for example, is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform, indicating that it can act as an alternate substrate and undergo turnover-dependent inactivation . Other reactions include the synthesis of stable thioaldehydes from 6-amino-1,3-disubstituted uracils and the preparation of various substituted derivatives through condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiouracil derivatives are closely related to their molecular structure and the nature of their substituents. The crystallographic analysis provides insights into the density and molecular weight of these compounds . The tautomeric and protonation behavior, predicted through quantum chemical studies, influences their acidity and basicity, which are important for their solubility and stability in different environments . The stability of thioaldehydes and the reactivity of thiouracil derivatives in various chemical reactions further demonstrate the diverse properties of these compounds .

Scientific Research Applications

Synthesis of Pyrido [2,3-d]Pyrimidines

- Scientific Field: Organic Chemistry

- Application Summary: 6-Amino-2-thiouracil is used as a precursor for the synthesis of Pyrido [2,3-d]Pyrimidines .

- Methods of Application: The condensation of 6-amino-2-thiouracil with aromatic aldehydes affords azamethine derivatives. These azamethines undergo [4+2] cycloaddition with enaminones and enaminonitrile to form the corresponding condensed pyrimidines .

- Results: The synthesized compounds showed antimicrobial and antitumor activity. Some compounds showed moderate activity against lung carcinoma cell line (H460) .

Synthesis of Metal Complexes

- Scientific Field: Inorganic Chemistry

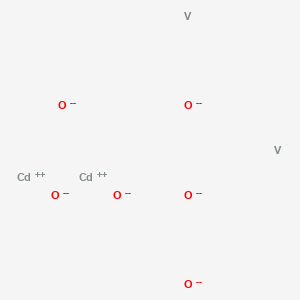

- Application Summary: 6-Methyl-2-thiouracil and 6-Propyl-2-thiouracil are used to synthesize new metal complexes, which are then investigated for their biological properties .

- Methods of Application: Metal complexes are obtained after mixing water solutions of the corresponding metal salts and the ligand dissolved in DMSO and water solutions of NaOH in a metal-to-ligand ratio of 1:4:2 .

- Results: The addition of metal ions improved the antimicrobial activity of both 6-methyl-2-thiouracil and 6-propyl-2-thiouracil. The Cu (II) complex with 6-methyl-2-thiouracil and the Pd (II) complex with 6-propyl-2-thiouracil exhibited the highest activity against the test microorganisms .

Proteomics Research

- Scientific Field: Biochemistry

- Application Summary: 6-Formyl-2-thiouracil is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Methods of Application: The specific methods of application in proteomics research can vary widely, but they often involve the use of mass spectrometry and other analytical techniques to identify and quantify proteins in complex biological samples .

- Results: The outcomes of such research can provide valuable insights into the roles of proteins in biological processes and diseases .

Synthesis of 6-(Arylsulfanyl)uracils

- Scientific Field: Organic Chemistry

- Application Summary: 6-Formyl-2-thiouracil could potentially be used as a precursor in the synthesis of 6-(arylsulfanyl)uracils .

- Methods of Application: The synthesis of 6-(arylsulfanyl)uracils typically involves the reaction of a 6-formyl-2-thiouracil derivative with an arylsulfanyl group .

- Results: The resulting 6-(arylsulfanyl)uracils can have various applications, depending on the specific arylsulfanyl group used .

Photodynamic Therapy

- Scientific Field: Medical Science

- Application Summary: 2-Thiouracil, a compound similar to 6-Formyl-2-thiouracil, has been studied for its photophysical properties and its potential use as a photosensitizer for photodynamic therapy .

- Methods of Application: In photodynamic therapy, a photosensitizing agent is introduced into the body and then activated by light to produce reactive oxygen species that can kill cancer cells .

- Results: The study suggests that 2-Thiouracil could potentially be used as a photosensitizer in photodynamic therapy, although more research is needed to confirm this .

Organocatalyzed Glycosylations

- Scientific Field: Organic Chemistry

- Application Summary: Thiouracil, a compound related to 6-Formyl-2-thiouracil, has been used as a catalyst in stereoselective glycosylations .

- Methods of Application: In these glycosylations, thiouracil acts as a Brønsted acid catalyst, activating the alcohol by making the alcohol proton more acidic .

- Results: The use of thiouracil as a catalyst in these reactions has been shown to give high yields of disaccharides with excellent α-selectivity .

properties

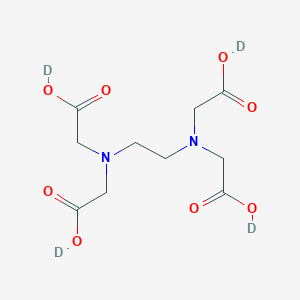

IUPAC Name |

4-oxo-2-sulfanylidene-1H-pyrimidine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S/c8-2-3-1-4(9)7-5(10)6-3/h1-2H,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXFYENAWRZLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937644 | |

| Record name | 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Formyl-2-thiouracil | |

CAS RN |

16953-46-1 | |

| Record name | NSC93220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.